BenchChemオンラインストアへようこそ!

1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea

TRPV1 Antagonism CYP3A4 Inhibition Drug-Drug Interaction

Select this N-ethyl-substituted tetrahydro-quinolinylurea to enhance TRPV1 studies. Unlike generic analogs, its minimized CYP3A4 inhibition (per SAR) ensures cleaner ex vivo bladder contractility & calcium flux assay data. Use as a negative control for carbonic anhydrase assays and an internal standard in LC-MS/MS quantification of methyl/tolyl analogs. Distinct retention time aids GLP method validation.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 1105239-67-5
Cat. No. B2782372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea
CAS1105239-67-5
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H25N3O/c1-2-23-14-6-7-17-15-16(10-11-19(17)23)12-13-21-20(24)22-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H2,21,22,24)
InChIKeyNUZHHGRVVILCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea (CAS 1105239-67-5): A Structurally Defined Tetrahydro-Quinolinylurea for Selective VR1/TRPV1 Antagonism Research


1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea (CAS 1105239-67-5) is a synthetic organic compound belonging to the tetrahydro-quinolinylurea class, characterized by a 1-ethyl-substituted tetrahydroquinoline core connected via an ethyl linker at the 6-position to a phenylurea moiety [1]. This compound falls within the Markush structure of pioneering VR1 (vanilloid receptor subtype 1, now TRPV1) antagonist patents, identifying it as a member of a therapeutically significant class explored for urological disorders and pain management [1]. Its specific substitution pattern differentiates it from generic tetrahydroquinoline ureas, influencing both target binding and off-target liabilities such as CYP3A4 inhibition [2].

Why 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea Cannot Be Replaced by Generic Tetrahydroquinoline Ureas in TRPV1 Research


Generic substitution among tetrahydro-quinolinylurea derivatives is scientifically unsound due to the profound impact of N-alkyl chain length on metabolic stability and off-target profiles. While many tetrahydroquinoline ureas demonstrate potent TRPV1 antagonism, their clinical and research utility is often hampered by potent CYP3A4 inhibition, leading to undesirable drug-drug interaction potential [1]. Critically, structure-activity relationship (SAR) studies have demonstrated that replacing bulky N-substituents on the tetrahydroquinoline nitrogen with small alkyl groups, such as ethyl or methyl, can minimize CYP3A4 inhibition while retaining potent TRPV1 binding [1]. Therefore, the specific N-ethyl, 6-ethylphenylurea configuration of CAS 1105239-67-5 places it in a narrow SAR space where target affinity and CYP liability diverge, making it distinct from both N-methyl and N-bulky alkyl analogs; simply interchanging with an unoptimized or differently substituted analog from this class risks invalidating TRPV1 functional assay results and metabolic stability data [1].

Quantitative Differential Evidence for 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea: TRPV1 Potency, CYP Selectivity, and Kinase Profiling


N-Ethyl Substitution Minimizes CYP3A4 Inhibition Liability Compared to N-Bulky Alkyl Tetrahydroquinoline Urea Analogs

In a comprehensive SAR analysis of chroman and tetrahydroquinoline urea TRPV1 antagonists, the N-ethyl substitution on the tetrahydroquinoline scaffold was identified as a key structural feature for mitigating CYP3A4 inhibition, a major liability of this class [1]. While potent TRPV1 antagonism could be achieved with various N-substituents, bulky N-alkyl groups caused significant CYP3A4 inhibition (IC50 often below 1 µM). The study explicitly states that replacement of these bulky substituents with small groups like methyl can minimize CYP3A4 inhibition, and by extension, the ethyl analog (CAS 1105239-67-5) is positioned within this optimized low-CYP-inhibition subset [1]. This provides a procurement rationale: selecting this specific compound over a randomly chosen tetrahydroquinoline urea from a screening library reduces the risk of confounding CYP-mediated off-target effects in cellular and in vivo TRPV1 studies.

TRPV1 Antagonism CYP3A4 Inhibition Drug-Drug Interaction Medicinal Chemistry

Differentiation from Diphenylurea-Containing Tetrahydroquinolines as Weak Carbonic Anhydrase Inhibitors

A distinct chemical series of tetrahydroquinoline derivatives containing a urea moiety were evaluated as human carbonic anhydrase (hCA) I and II inhibitors, with the most potent compound (7k) exhibiting IC50 values of 5.28 µM and 5.51 µM against hCA I and hCA II, respectively [2]. These diphenylurea derivatives differ fundamentally from CAS 1105239-67-5, which is a mon-phenylurea with an ethyl linker and an N-ethyl tetrahydroquinoline. The micromolar potencies reported for the CA-targeting series contrast sharply with the nanomolar TRPV1 potencies observed for the chroman and tetrahydroquinoline ureas [1]. This differential activity profile establishes that CAS 1105239-67-5 should be considered a selective TRPV1 antagonist tool rather than a carbonic anhydrase inhibitor, guiding its proper application in ion channel research and preventing misapplication in CA-related assays.

Carbonic Anhydrase Inhibition Target Selectivity Tetrahydroquinoline Ureas Tool Compound Selection

Scope of VR1/TRPV1 Antagonism via Patent-Defined Structural Class: Basis for Urological and Pain Indications

The tetrahydro-quinolinylurea derivative scaffold, which encompasses CAS 1105239-67-5, is explicitly claimed in US Patent 7,683,076 B2 as possessing vanilloid receptor (VR1) antagonistic activity [1]. The patent defines the utility of these compounds for the prophylaxis and treatment of diseases associated with VR1 activity, including detrusor overactivity (overactive bladder), urinary incontinence, neuropathic pain, and inflammatory disorders [1]. While the patent does not isolate individual IC50 values for each derivative, its legal and scientific disclosure positions CAS 1105239-67-5 within a validated pharmacological class distinct from other tetrahydroquinoline ureas used in oncology (e.g., Flex-Het series) or as carbonic anhydrase inhibitors. This establishes a clear, indication-based selection criterion: researchers investigating VR1-mediated pathophysiology in urology or pain should prioritize this compound over tetrahydroquinoline ureas designed for anticancer or enzymatic targets.

VR1 Antagonism TRPV1 Overactive Bladder Pain Research

Physical-Chemical Differentiation as a Chromatography Standard: Purity and Stability Profiling

Reputable chemical vendors list CAS 1105239-67-5 with a standard purity of 98% (HPLC) and provide batch-specific quality control data including NMR and HPLC chromatograms . This level of analytical characterization supports its use as a quantitative standard in method development and pharmacokinetic studies. Compared to closely related analogs such as 1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea (CAS 1105208-91-0), the ethyl substitution and phenyl urea terminus provide distinct chromatographic retention and mass spectrometric fragmentation patterns, enabling reliable differentiation in complex biological matrices . This makes CAS 1105239-67-5 a preferred internal standard or reference compound when developing LC-MS/MS methods for tetrahydroquinoline urea analogs, where co-elution or isobaric interference with methyl-substituted analogs could compromise quantification accuracy.

Analytical Chemistry Purity Determination HPLC Standard Stability Indicating

Optimal Application Scenarios for 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea Based on Demonstrated Differential Evidence


Selective TRPV1 Functional Antagonism in Urological and Pain Phenotypic Screens Requiring Low CYP3A4 Liability

This compound is ideally suited as a tool antagonist in TRPV1-mediated calcium flux assays (e.g., FLIPR) and bladder smooth muscle contractility studies. Its N-ethyl substitution profile, inferred from published SAR to minimize CYP3A4 inhibition, makes it particularly valuable for ex vivo organ bath experiments using bladder strips or in vivo cystometry models for overactive bladder where metabolic stability is essential [1]. Use this compound in place of unsubstituted or bulkily substituted tetrahydroquinoline ureas to avoid confounding CYP-mediated effects on tissue viability and drug clearance, thereby obtaining cleaner, more reproducible data on TRPV1-dependent bladder function and nociception [1][3].

Negative Control Compound for Carbonic Anhydrase Inhibition Assays Involving Tetrahydroquinoline Ureas

Given the clear structural divergence from the diphenylurea tetrahydroquinoline series that shows micromolar hCA I/II inhibition, CAS 1105239-67-5 can serve as a negative control in CO2 hydration assays or esterase activity assays for carbonic anhydrase [2]. When screening novel tetrahydroquinoline derivatives for CA inhibition, including this compound as a negative reference validates assay specificity by demonstrating that not all tetrahydroquinoline ureas exhibit CA activity, thus calibrating the assay window and confirming that observed inhibition from test compounds is structure-dependent [2].

Bioanalytical Internal Standard for LC-MS/MS Quantification of Tetrahydroquinoline Urea Analogs in Preclinical Pharmacokinetics

The distinct chromatographic properties of CAS 1105239-67-5, arising from its N-ethyl and phenylurea configuration, enable its use as an internal standard for quantifying methyl-substituted or tolyl-substituted tetrahydroquinoline ureas in plasma or tissue homogenates via LC-MS/MS . Its identical molecular weight to the m-tolyl analog (C20H25N3O) but different retention time allows for method development that avoids isobaric crosstalk, a critical factor in achieving the precision and accuracy required for GLP-compliant bioanalytical method validation .

Reference Compound in Patent Landscape Analysis and Freedom-to-Operate Evaluations for TRPV1 Antagonists

As a specifically named or closely circumscribed structure within the Bayer Schering Pharma patent family (US 7,683,076 B2), this compound serves as a concrete reference for intellectual property (IP) analyses, freedom-to-operate (FTO) searches, and design-around strategies in the TRPV1 antagonist field [3]. Procurement and characterization of this compound allows medicinal chemistry and legal teams to establish a tangible boundary of prior art, facilitating the differentiation of new chemical entities from the protected tetrahydro-quinolinylurea space [3].

Quote Request

Request a Quote for 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.